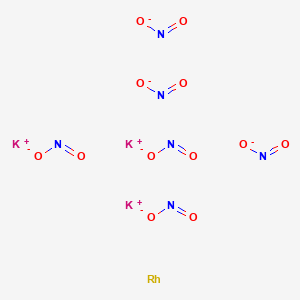
tripotassium;rhodium;hexanitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tripotassium;rhodium;hexanitrite involves reacting rhodium trichloride (RhCl₃) with potassium nitrate (KNO₃) and nitric acid (HNO₃) under reflux conditions. The balanced chemical equation for this reaction is:
RhCl3+3KNO3+3HNO3→K3[Rh(NO2)6]+3HCl
Chemical Reactions Analysis
Tripotassium;rhodium;hexanitrite undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form different rhodium complexes, depending on the reducing agents used.
Substitution: The nitrite ligands in this compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common reagents used in these reactions include reducing agents like sodium borohydride and substitution agents like phosphines . The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Tripotassium;rhodium;hexanitrite has several scientific research applications, including:
Biology: Research has explored its potential use in biological systems, although specific applications are still under investigation.
Mechanism of Action
The mechanism of action of tripotassium;rhodium;hexanitrite involves its ability to form stable coordination complexes with various ligands. The rhodium(III) ion at the center of the molecule adopts an octahedral geometry, with six nitro ligands coordinated around it. This structure allows it to participate in various chemical reactions and form supramolecular structures.
Comparison with Similar Compounds
Tripotassium;rhodium;hexanitrite can be compared with other similar compounds, such as:
Potassium tetranitroplatinate(II): This compound has a similar coordination structure but involves platinum instead of rhodium.
Ammonium hexanitrorhodium: Similar to this compound but uses ammonium ions instead of potassium ions.
Potassium nitrite: A simpler compound that shares the nitrite ligand but lacks the complex coordination structure of this compound.
Properties
IUPAC Name |
tripotassium;rhodium;hexanitrite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFOKQCKJHAAHS-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3N6O12Rh-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)
![10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl-](/img/structure/B14126716.png)



![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)


![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)
